Cas no 3303-84-2 (Boc-β-Ala-OH)
Boc-β-Ala-OH Chemical and Physical Properties
Names and Identifiers
-
- N-tert-Butoxycarbonyl-beta-alanine
- N-T-boc-B-alanine crystalline
- Boc-beta-Ala-OH
- Butoxycarbonylalanine
- BOC-beta-Alanine
- Boc-β-Ala-OH
- N-(tert-Butoxycarbonyl)-beta-alanine
- N-Boc-beta-alanine
- 3-((tert-Butoxycarbonyl)amino)propanoic acid
- 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 3-TERT-BUTOXYCARBONYLAMINOPROPIONIC ACID
- Boc-β-Ala-OH
- Boc-Ala-OH
- Boc-b-Ala-OH
- H-His(Nτ-Me)-OMe·2HCl
- 3-(tert-Butoxycarbonylamino)-propanoic acid
- 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-propanoic acid
- Boc-?-Ala-OH
- Boc-b-alanine
- Boc-β-Alanine
- N-(tert-Butoxycarbonyl)-β-alanine
- N-Boc-β-alanine
- N-T-BOC-BETA-ALANINE
- N-TERT-BOC-BETA-ALANINE
- N-T-BUTOXYCARBONYL-BETA-ALANINE
- N-ALPHA-TERT-BUTYLOXYCARBONYL-BETA-ALANINE
- BOC-SS-AAL-OH
- N-Boc-β-alanine, 99%
- 3-(tert-Butoxycarbonylamino)propanoic acid
- HY-W015231
- N-[(1,1-Dimethylethoxy)carbonyl]-alanine
- N-{[(1,1-dimethylethyl)oxy]carbonyl}-b-alanine
- 3-(tert-butoxycarbonyl-amino)propanoic acid
- AC-7040
- N-t-butyloxycarbonyl beta-alanine
- DS-13911
- Boc-beta-Ala-OH, >=99.0% (TLC)
- N-[(1,1-DIMETHYLETHOXY)CARBONYL]-BETA-ALANINE
- N-Boc-beta-Ala-OH
- t-Butoxycarbonyl -beta-alanine
- B2176
- N-(t-butyloxycarbonyl)-beta-alanine
- Boc-betaAla-OH
- EN300-18940
- 3-BOC-aminopropanoic acid
- Boc-betaAla
- BocbetaAla
- 3-(t-Butoxycarbonylamino)propionic-acid
- 3-[(tert-butoxycarbonyl)amino]propanoic acid
- N-tert.butoxycarbonyl-beta-alanine
- Boc-?b-?Ala-?OH
- AB01646
- BP-13388
- N-(t-butoxycarbonyl)-beta-alanine
- Z99599240
- beta-alanine, N-[(1,1-dimethylethoxy)carbonyl]-
- N-Boc- beta -alanine
- 3-(t-Butoxycarbonylamino)propionic acid
- MFCD00037291
- N-tert.-butoxycarbonyl-beta-alanine
- N-{[(1,1-dimethylethyl)oxy]carbonyl}-beta-alanine
- Q-200738
- EINECS 221-979-2
- InChI=1/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11
- NS00015144
- 3303-84-2
- Boc-beta -Ala-OH
- Boc-I(2)-Ala-OH
- BETA-ALANINE,TERT.BUTYLOXYCARBONYL
- A-Ala-OH
- WCFJUSRQHZPVKY-UHFFFAOYSA-N
- 3-((tert-butoxycarbonyl)amino)-propanoic acid
- N-boc-3-aminopropanoic acid
- n-t-butyloxycarbonyl-beta-alanine
- 3-tert-butoxycarbonylaminopropanoic acid
- 3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- CS-W015947
- 3-(N-tert-butoxycarbonylamino)propionic acid
- Boc-A-Ala-OH
- 3-tert-butoxycarbonylamino-propionic acid
- AKOS032949933
- 3-(t-butoxycarbonylamino)propanoic acid
- N-BOC beta-alanine
- 3-(tert-butoxycarbonylamino)propionic acid
- Boc-
- FT-0623152
- N-BOC-b-alanine
- W16678
- AKOS000199465
- N-tert.-butyloxycarbonyl beta-alanine
- J-300317
- N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine
- boc-beta-ala
- SY003943
- DTXSID60186697
- BP-28247
- SCHEMBL156911
- Boc-β-alanine,98%
- Boc-ß-Ala-OH
- DB-013163
- Boc-ß-alanine
- STL122947
-
- MDL: MFCD00037291
- Inchi: 1S/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11)
- InChI Key: WCFJUSRQHZPVKY-UHFFFAOYSA-N
- SMILES: C(=O)(NCCC(=O)O)OC(C)(C)C
- BRN: 1909986
Computed Properties
- Exact Mass: 189.10000
- Monoisotopic Mass: 189.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.4
- Topological Polar Surface Area: 75.6A^2
Experimental Properties
- Color/Form: White powdery crystals
- Density: 1.0530
- Melting Point: 76-79 °C
- Boiling Point: 333.9°C at 760 mmHg
- Flash Point: 155.7℃
- Solubility: DMSO (Slightly), Methanol (Slightly)
- PSA: 75.63000
- LogP: 1.37670
- Solubility: Uncertain
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
- pka: 4.46±0.10(Predicted)
Boc-β-Ala-OH Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Risk Phrases:R20/21/22
- Safety Term:S22;S24/25
Boc-β-Ala-OH Pricemore >>
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| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2176-25g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N005R-100g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B105751-25g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B105751-500g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B105751-5g |
Boc-β-Ala-OH |
3303-84-2 | 98% | 5g |
¥29.90 | 2023-09-04 |
Boc-β-Ala-OH Suppliers
Boc-β-Ala-OH Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on Boc-β-Ala-OH
Boc-β-Ala-OH: A Comprehensive Overview
Boc-β-Ala-OH, also known as tert-butoxycarbonyl β-alanine, is a compound with the CAS number 3303-84-2. This compound is widely recognized in the fields of organic chemistry and biochemistry due to its unique properties and applications. The term Boc stands for tert-butoxycarbonyl, which is a common protecting group used in peptide synthesis. The compound's structure consists of a β-alanine backbone with a Boc group attached to the nitrogen atom and a hydroxyl group (-OH) at the carboxyl terminus.
The molecular formula of Boc-β-Ala-OH is C9H17NO4, and its molecular weight is 195.25 g/mol. The compound is soluble in polar solvents such as water and ethanol, making it suitable for various chemical reactions. Its physical properties, including melting point and boiling point, are well-documented in scientific literature, which facilitates its use in laboratory settings.
Recent studies have highlighted the importance of Boc-β-Ala-OH in peptide synthesis and drug discovery. The Boc group is particularly useful as a protecting group because it can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This property makes it ideal for stepwise synthesis of peptides, where protection and deprotection steps are critical.
In addition to its role in peptide synthesis, Boc-β-Ala-OH has been explored for its potential in bioactive molecule design. Researchers have investigated its ability to modulate enzyme activity and its role in signaling pathways. For instance, studies have shown that derivatives of β-alanine can influence cellular processes such as apoptosis and inflammation, suggesting potential therapeutic applications.
The synthesis of Boc-β-Ala-OH typically involves multi-step reactions, including alkylation, acylation, and protection/deprotection steps. Recent advancements in catalytic methods have improved the efficiency and yield of these reactions, making the compound more accessible for large-scale production.
In conclusion, Boc-β-Ala-OH (CAS No. 3303-84-2) is a versatile compound with significant applications in organic chemistry and biochemistry. Its unique properties, including ease of handling and reactivity, make it a valuable tool in peptide synthesis and drug discovery. Ongoing research continues to uncover new insights into its potential uses, solidifying its importance in the scientific community.
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